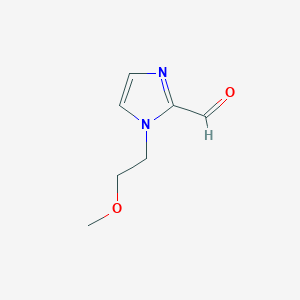

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Description

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative characterized by a methoxyethyl group (-CH₂CH₂OCH₃) attached to the nitrogen atom at position 1 of the imidazole ring and a formyl (-CHO) group at position 2. The methoxyethyl substituent enhances solubility in polar solvents, while the aldehyde group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

1-(2-methoxyethyl)imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-5-4-9-3-2-8-7(9)6-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQSYDUBFCLNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586200 | |

| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558446-64-3 | |

| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Imidazole Followed by Formylation

A common approach involves:

N1-Alkylation of Imidazole : Starting from imidazole, the N1 position is alkylated with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions to yield 1-(2-methoxyethyl)imidazole.

Formylation at the 2-Position : The 1-(2-methoxyethyl)imidazole is then subjected to formylation to introduce the aldehyde group at the 2-position. This can be achieved by:

- Vilsmeier-Haack reaction using POCl3 and DMF.

- Directed lithiation followed by quenching with DMF.

- Oxidation of corresponding methyl or hydroxymethyl derivatives.

This two-step sequence is widely used due to its straightforwardness and adaptability.

Direct Synthesis via Imidazole-2-carboxylate Esters and Subsequent Reduction

Patent literature on imidazole-2-carboxylate derivatives provides insights into related synthetic routes that can be adapted for this compound:

Preparation of imidazole-2-carboxylate esters by reaction of imidazole derivatives with chloroformate esters in the presence of triethylamine and acetonitrile at low temperatures (-45 °C to 10 °C) yields esters with high purity and yield.

These esters can be selectively reduced to aldehydes using mild reducing agents such as DIBAL-H or via controlled hydrolysis and oxidation steps.

This method is scalable and suitable for industrial production due to its reproducibility and high yield.

Multi-step Synthesis Involving Imine Intermediates

Advanced synthetic methods reported for imidazole derivatives involve:

- Formation of imines from substituted imidazoles and aldehydes.

- Regioselective cyclization and rearrangement assisted by substituents such as hydroxyaryl groups.

- Intramolecular proton transfer and rearrangement to yield imidazole carbaldehydes.

Although these methods are more complex, they offer regioselectivity and functional group tolerance, which can be adapted for this compound synthesis.

Comparative Data on Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| N1-Alkylation + Vilsmeier-Haack | 2-Methoxyethyl chloride, base; POCl3, DMF | Alkylation: RT; Formylation: 0-50 °C | 60-85% (overall) | Common lab-scale method, moderate yield |

| Imidazole-2-carboxylate ester route | Ethyl chloroformate, triethylamine, acetonitrile | -45 °C to 10 °C | >90% | High yield, scalable, industrially viable |

| Imine intermediate cyclization | Aromatic aldehydes, triethylamine, ethanol | RT, 24-96 h | Variable (60-80%) | Regioselective, complex but selective |

| Amino sugar + acrylonitrile | Sodium methoxide, acetic acid, heating | >30 °C, <5 h | >50% | Multi-step, specialized substrates |

Research Findings and Optimization Notes

The esterification method using ethyl chloroformate and triethylamine in acetonitrile provides stable and high-yield synthesis of imidazole-2-carboxylate esters, which can be converted to aldehydes with minimal side reactions.

Reaction temperature control is critical; low temperatures during addition prevent side reactions and improve selectivity.

The presence of electron-donating groups such as the 2-methoxyethyl substituent can influence regioselectivity and reactivity during formylation and cyclization steps.

Purification typically involves recrystallization or chromatographic methods to achieve >95% purity, essential for pharmaceutical applications.

Scale-up considerations include reagent addition rates, temperature control, and solvent choice to maintain yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde involves its interaction with biological targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

1-(3-Bromopropyl)-1H-imidazole-2-carbaldehyde (Compound 15)

- Structure : Features a bromopropyl (-CH₂CH₂CH₂Br) substituent at position 1.

- Reactivity : The bromine atom enables nucleophilic substitution reactions (e.g., with hydroxylamine to form oxime derivatives) .

- Applications: Used in synthesizing oxime-based reactivators for organophosphate-inhibited cholinesterases .

- Comparison : The bromine in Compound 15 offers distinct reactivity compared to the methoxyethyl group in the target compound, which lacks a leaving group but provides steric and electronic modulation.

1-Methyl-1H-imidazole-2-carbaldehyde

1-Phenyl-1H-imidazole-2-carbaldehyde

- Structure : A phenyl group (-C₆H₅) at position 1.

- Reactivity : The aromatic ring introduces π-π interactions and electron-withdrawing effects, reducing aldehyde electrophilicity compared to the target compound .

- Applications : Used in coordination chemistry and as a ligand for transition metals.

Substituent Effects on Physicochemical Properties

1H-Naphtho[2,3-d]imidazol-3-ium Derivatives (e.g., Compounds 5i, 5j)

- Structure : Fused naphthoimidazole core with substituents like methoxybenzyl or hydroxyphenethyl.

- Properties : Extended conjugation increases UV-Vis absorbance and fluorescence. Hydroxy groups enhance water solubility via hydrogen bonding, whereas methoxy groups improve lipid solubility .

- Comparison : The target compound lacks fused aromatic systems, resulting in lower molecular weight and simpler spectral profiles.

1-(Pentan-2-yl)-1H-imidazole-2-carbaldehyde (Compound 25)

Oxime Formation

Aldehyde Oxidation/Reduction

- 1-(2-Methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde: Synthesized via oxidation of (1-alkyl-1H-benzoimidazol-2-yl)methanol using Dess-Martin periodinane (DMP) .

- Comparison : Similar methods apply to the target compound, but the methoxyethyl group may require adjusted reaction times due to steric effects.

Data Table: Key Properties of Selected Imidazole Derivatives

*Predicted using ChemDraw. †Estimated based on methoxyethyl hydrophilicity.

Biological Activity

Overview

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS No. 558446-64-3) is a compound of significant interest in biological research due to its potential therapeutic applications. This article examines its biological activity, focusing on mechanisms of action, interactions with biological targets, and relevant case studies.

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.20 g/mol

- Structure : The compound features an imidazole ring, which is known for its biological activity.

This compound exhibits various biological activities through its interaction with specific molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cytochrome P450, which is crucial for drug metabolism and synthesis of cholesterol and steroids .

- Receptor Binding : It acts as a ligand for certain receptors, potentially modulating signaling pathways that influence cellular responses .

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further exploration in treating infections.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial and antifungal activities. In vitro studies have shown effectiveness against various pathogens, suggesting potential use in treating infections caused by resistant strains.

Case Studies

Several studies highlight the compound's biological effects:

- Study on Antimicrobial Activity : In a laboratory setting, the compound was tested against a range of bacteria and fungi. Results indicated a significant reduction in microbial growth at specific concentrations, supporting its potential as an antimicrobial agent .

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

- In Vivo Studies : Animal models treated with the compound demonstrated reduced infection rates and improved recovery times compared to control groups. These findings suggest that the compound not only inhibits microbial growth but may also enhance host immune responses.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary assessments indicate low cytotoxicity against mammalian cell lines, which is favorable for further development . However, comprehensive toxicity studies are necessary to fully evaluate safety.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via oxidation of (1-(2-methoxyethyl)-1H-imidazol-2-yl)methanol using Dess–Martin periodinane (DMP) in dichloromethane at 4°C for 1 hour . Optimization involves:

- Solvent selection : Dichloromethane ensures solubility and minimizes side reactions.

- Temperature control : Low temperatures (4°C) reduce over-oxidation.

- Stoichiometry : A 1.1:1 molar ratio of DMP to substrate balances yield and purity.

- Workup : Quenching with aqueous sodium thiosulfate removes excess DMP.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- NMR spectroscopy : H and C NMR are critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and methoxyethyl chain integration. Coupling constants in H NMR distinguish imidazole regioisomers .

- IR spectroscopy : A strong carbonyl stretch (C=O) near 1680–1720 cm confirms aldehyde formation .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for CHNO: 166.0742) .

Q. What solvents are suitable for handling this compound in experimental workflows?

The compound is polar due to the aldehyde and methoxyethyl groups. Recommended solvents:

- Dichloromethane (DCM) : For synthetic reactions (e.g., DMP oxidations) .

- Deuterated DMSO or CDCl : For NMR analysis .

- Acetonitrile : Useful in coupling reactions (e.g., with oxime functionalities) .

Avoid protic solvents (e.g., water, methanol) to prevent aldehyde hydration or dimerization.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions . For example, the aldehyde oxygen may form hydrogen bonds with adjacent imidazole NH groups.

- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in the methoxyethyl chain .

- Twinned data refinement : SHELXL handles high-resolution or twinned datasets common with flexible substituents .

Q. What strategies address contradictory spectral data (e.g., unexpected 13^1313C NMR shifts)?

- Variable-temperature NMR : Detect dynamic processes (e.g., rotamerism in the methoxyethyl group) causing signal broadening .

- DFT calculations : Compare experimental C shifts with computed values (e.g., using Gaussian) to identify misassignments .

- Heteronuclear correlation (HSQC/HMBC) : Resolve ambiguities in aldehyde connectivity .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Core modifications : Replace the methoxyethyl group with other alkyl/aryl substituents (e.g., isopentyl, ethoxyethyl) to assess steric/electronic effects .

- Biological assays : Test derivatives against targets like antimicrobial enzymes (e.g., cytochrome P450) or cancer cell lines, using IC values to correlate substituents with activity .

- Docking studies : Use AutoDock Vina to predict binding modes, focusing on aldehyde interactions with catalytic residues .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Purification : Column chromatography is impractical at large scales; switch to recrystallization (e.g., ethyl acetate/hexane) .

- Oxidation side reactions : Optimize DMP stoichiometry to avoid over-oxidation to carboxylic acids.

- Storage stability : Aldehydes are prone to air oxidation; store under inert gas at –20°C .

Methodological Notes

- Data validation : Cross-reference NMR shifts with analogous compounds (e.g., 1-methyl-1H-imidazole-2-carbaldehyde, δ 9.92 ppm) .

- Safety protocols : Use fume hoods when handling aldehydes; monitor for respiratory irritation .

- Collaborative tools : Share crystallographic data via CIF files in the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.